molecular formula C18H19NO4 B12120494 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid CAS No. 649773-61-5

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid

Cat. No.: B12120494
CAS No.: 649773-61-5
M. Wt: 313.3 g/mol
InChI Key: VKQMIMVBKWNTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a benzoic acid moiety linked to a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid typically involves the following steps:

    Formation of Phenoxyacetamide Intermediate: The initial step involves the reaction of 4-(Propan-2-yl)phenol with chloroacetic acid to form 4-(Propan-2-yl)phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Propan-2-yl)benzoic acid
  • Phenoxyacetic acid
  • 2-Aminobenzoic acid

Comparison

3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is unique due to its combined structural features of phenoxyacetamide and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

649773-61-5

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)19-15-5-3-4-14(10-15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

VKQMIMVBKWNTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.